2-Hexenoic acid, (2E)-

Beschreibung

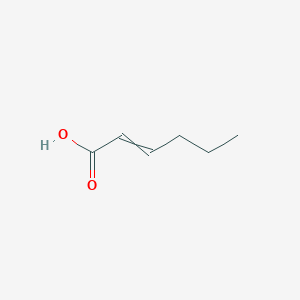

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-hex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIONDZDPPYHYKY-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884601 | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

217.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13419-69-7, 1191-04-4, 1289-40-3 | |

| Record name | trans-2-Hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13419-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ24908VRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

28.00 to 34.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to (2E)-2-Hexenoic Acid: Chemical Properties, Structure, and Reactivity

This guide provides a comprehensive technical overview of (2E)-2-Hexenoic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's core chemical and physical properties, spectroscopic signature, synthesis, reactivity, and biological significance, offering field-proven insights and detailed experimental context.

Introduction and Core Identification

(2E)-2-Hexenoic acid, also known as trans-2-hexenoic acid, is a monounsaturated medium-chain fatty acid. Its structure, featuring a carboxylic acid functional group conjugated with a carbon-carbon double bond, dictates its unique chemical reactivity and biological role. This α,β-unsaturated characteristic is central to its function as a versatile synthon in organic chemistry and its activity in biological systems.[1] It is a naturally occurring compound found in various plants and is utilized as a flavoring agent in the food industry.[2][3]

| Identifier | Value |

| IUPAC Name | (2E)-hex-2-enoic acid[2] |

| CAS Number | 13419-69-7[2] |

| Molecular Formula | C₆H₁₀O₂[2] |

| Molecular Weight | 114.14 g/mol [2] |

| SMILES | CCC/C=C/C(=O)O[2] |

| InChI | InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+[2] |

Chemical Structure:

The structure of (2E)-2-Hexenoic acid is defined by a six-carbon chain with a carboxylic acid at one terminus (C1) and a trans-configured double bond between C2 and C3.

Caption: 2D structure of (2E)-2-Hexenoic acid.

Physicochemical Properties

(2E)-2-Hexenoic acid presents as a colorless crystalline solid at room temperature.[4] Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 32-34 °C | |

| Boiling Point | 217 °C at 760 mmHg | |

| Density | 0.965 g/cm³ at 25 °C | |

| Solubility | Slightly soluble in water. Soluble in ethanol, ether, and propylene glycol.[5] | |

| pKa | ~4.8 | |

| Refractive Index | 1.438 at 20 °C |

Spectroscopic Analysis

A thorough understanding of the spectroscopic data is crucial for the identification and characterization of (2E)-2-Hexenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of (2E)-2-Hexenoic acid in CDCl₃ provides distinct signals for each proton.[6]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) in Hz |

| ~12.0 | br s | 1H | -COOH | - |

| 7.09 | dt | 1H | H-3 | J = 15.6, 7.0 |

| 5.83 | dt | 1H | H-2 | J = 15.6, 1.5 |

| 2.22 | qd | 2H | H-4 | J = 7.0, 7.4 |

| 1.50 | sextet | 2H | H-5 | J = 7.4, 7.4 |

| 0.94 | t | 3H | H-6 | J = 7.4 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

The large coupling constant (J ≈ 15.6 Hz) between the vinylic protons H-2 and H-3 is characteristic of a trans (E) configuration of the double bond.

The ¹³C NMR spectrum provides information on the carbon framework.[7][8]

| Chemical Shift (ppm) | Assignment |

| ~172.5 | C-1 (C=O) |

| ~152.2 | C-3 |

| ~121.0 | C-2 |

| ~34.5 | C-4 |

| ~21.2 | C-5 |

| ~13.6 | C-6 |

Note: Chemical shifts are approximate.

Infrared (IR) Spectroscopy

The IR spectrum of (2E)-2-Hexenoic acid displays characteristic absorption bands for the carboxylic acid and the α,β-unsaturated system.[9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1695 | Strong | C=O stretch (conjugated carboxylic acid) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1290 | Strong | C-O stretch |

| ~980 | Strong | =C-H bend (trans) |

The conjugation of the double bond with the carbonyl group lowers the C=O stretching frequency compared to a saturated carboxylic acid.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (2E)-2-Hexenoic acid results in a molecular ion peak and characteristic fragment ions.[10][11][12][13]

| m/z | Relative Intensity | Proposed Fragment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ |

| 85 | Strong | [M - C₂H₅]⁺ |

| 73 | Strong | [C₄H₉O]⁺ |

| 69 | Moderate | [M - COOH]⁺ |

| 45 | Strong | [COOH]⁺ |

The fragmentation pattern is consistent with the structure, showing losses of alkyl fragments and the carboxylic acid group.

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of (2E)-2-Hexenoic acid is the Doebner modification of the Knoevenagel condensation .[14][15] This reaction involves the condensation of an aldehyde (butanal) with malonic acid in the presence of a basic catalyst, typically pyridine, which also facilitates the subsequent decarboxylation.[15][16][17]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malonic acid (1.2 equivalents) and pyridine (as solvent).

-

Slowly add butanal (1.0 equivalent) to the stirring mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and acidify with aqueous HCl (e.g., 6 M) until the pH is ~1-2.

-

The product will precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Synthesis of (2E)-2-Hexenoic acid.

Chemical Reactivity

The reactivity of (2E)-2-Hexenoic acid is dominated by the interplay between the carboxylic acid, the double bond, and their conjugation.

-

Fischer Esterification: (2E)-2-Hexenoic acid can be converted to its corresponding esters by reacting with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄).[18][19][20][21][22] This is a reversible equilibrium-driven process.

Caption: Fischer esterification of (2E)-2-Hexenoic acid.

-

Michael Addition: As an α,β-unsaturated carbonyl compound, the β-carbon (C3) of (2E)-2-Hexenoic acid is electrophilic and susceptible to conjugate addition by nucleophiles.[5][23][24][25][26] This is known as the Michael addition reaction.

Caption: Michael addition to (2E)-2-Hexenoic acid.

Biological Activity and Applications in Drug Development

Unsaturated fatty acids, including (2E)-2-Hexenoic acid, are known to possess antimicrobial properties.[27] Their mechanism of action is multifaceted and can involve:

-

Disruption of the Cell Membrane: The lipophilic nature of the fatty acid allows it to insert into the bacterial cell membrane, disrupting its integrity and leading to increased permeability and cell lysis.[28]

-

Inhibition of Cellular Enzymes: These fatty acids can inhibit essential enzymes involved in bacterial metabolism. For instance, some unsaturated fatty acids have been shown to inhibit bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid synthesis.[1][29]

-

Interference with Energy Production: They can disrupt the electron transport chain and oxidative phosphorylation, thereby depleting the cell's energy supply.

-

Inhibition of DNA/RNA Synthesis: Some studies suggest that unsaturated fatty acids can inhibit enzymes crucial for nucleic acid replication, such as DNA gyrase.[27]

The ability of (2E)-2-Hexenoic acid and its derivatives to target multiple bacterial processes makes it an interesting scaffold for the development of novel antimicrobial agents, particularly in an era of growing antibiotic resistance. Its structure can be modified to enhance potency, selectivity, and pharmacokinetic properties, making it a valuable lead for drug discovery programs.

Conclusion

(2E)-2-Hexenoic acid is a molecule with a rich chemistry stemming from its α,β-unsaturated carboxylic acid motif. Its well-defined structure and spectroscopic properties make it readily identifiable and characterizable. The synthetic accessibility via the Doebner-Knoevenagel condensation and its predictable reactivity through processes like Fischer esterification and Michael addition render it a valuable building block in organic synthesis. Furthermore, its inherent antimicrobial activity provides a foundation for its exploration in the development of new therapeutic agents. This guide has provided a detailed technical overview to support and inspire further research and application of this versatile compound.

References

-

Zheng, C. J., Yoo, J. S., Lee, T. G., Cho, H. Y., Kim, Y. H., & Kim, W. G. (2005). Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids. FEBS letters, 579(23), 5157–5162. [Link]

-

Al-Shabib, N. A., Husain, F. M., Ahmed, F., Khan, R. A., Ahmad, I., Al-Ajmi, M. F., ... & Khan, M. S. (2024). Mechanisms of the Antimicrobial Action of Fatty Acids: A Review. Pharmaceuticals, 17(1), 108. [Link]

-

Sales, J. C., de Souza, P. D., Simeoni, L. A., & Silveira, D. (2020). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Molecules, 25(21), 5085. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5282707, 2-Hexenoic acid, (2E)-. Retrieved from [Link]

-

FooDB. (2010). Showing Compound (E)-2-Hexenoic acid (FDB008086). Retrieved from [Link]

-

Wikipedia. (2023). Knoevenagel condensation. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (2023). Michael reaction. In Wikipedia. Retrieved from [Link]

-

NROChemistry. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up [Video]. YouTube. [Link]

-

BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

-

FHSU Scholars Repository. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Wikipedia. (2023). Fischer–Speier esterification. In Wikipedia. Retrieved from [Link]

-

SpectraBase. (n.d.). (2E)-2-Hexenoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Hexenoic acid, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

-

Scent.vn. (n.d.). 2-Hexenoic acid, (2E)- (CAS 13419-69-7). Retrieved from [Link]

-

PubMed Central. (n.d.). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Retrieved from [Link]

-

SlideShare. (n.d.). Michael addition reaction. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1550734, (2E,4Z)-2,4-Hexadienoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). (2E)-2-Hexenoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). (2E)-2-Hexenoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). (2E)-2-Hexenoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-2-hexenoic acid. Retrieved from [Link]

-

MDPI. (n.d.). Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. Retrieved from [Link]

-

ATB. (n.d.). (2E)-2-Hexenoicacid | C6H10O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Hexenoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5374264, 2-Hexenoic acid, trimethylsilyl ester. Retrieved from [Link]

-

FooDB. (2010). Showing Compound (E)-2-Hexenoic acid (FDB008086). Retrieved from [Link]

Sources

- 1. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications [mdpi.com]

- 2. 2-Hexenoic acid, (2E)- | C6H10O2 | CID 5282707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound (E)-2-Hexenoic acid (FDB008086) - FooDB [foodb.ca]

- 4. 2-Hexenoic acid, (2E)- | CymitQuimica [cymitquimica.com]

- 5. Michael Reaction | NROChemistry [nrochemistry.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. trans-2-Hexenoic acid(13419-69-7) 13C NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-Hexenoic acid, (E)- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 2-Hexenoic acid [webbook.nist.gov]

- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 15. Knoevenagel Condensation [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. byjus.com [byjus.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 23. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 24. byjus.com [byjus.com]

- 25. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 26. Michael addition reaction | PPTX [slideshare.net]

- 27. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of (2E)-2-Hexenoic Acid in Plants

This guide provides an in-depth exploration of (2E)-2-Hexenoic acid, a significant C6 volatile compound found in the plant kingdom. Tailored for researchers, scientists, and professionals in drug development, this document details its biosynthesis, natural distribution, physiological functions, and the analytical methodologies crucial for its study.

Introduction: The Chemical and Biological Significance of (2E)-2-Hexenoic Acid

(2E)-2-Hexenoic acid, also known as trans-2-Hexenoic acid, is a medium-chain unsaturated fatty acid with the molecular formula C6H10O2.[1][2] Characterized by a six-carbon chain with a double bond between the second and third carbons, it is a colorless to pale yellow liquid with a distinct, often fruity, odor.[1] Its presence is widespread in nature, contributing to the characteristic aroma of many fruits, vegetables, and beverages.[3][4] Beyond its role as a flavoring agent, this compound is a key player in plant physiology, particularly in defense signaling pathways.[5][6] Its study offers valuable insights into plant-environment interactions and holds potential for applications in agriculture and pharmacology.

Biosynthesis via the Lipoxygenase (LOX) Pathway

(2E)-2-Hexenoic acid is a product of the lipoxygenase (LOX) pathway, a critical metabolic route for fatty acid derivatives in plants.[7] This pathway is typically initiated in response to cellular damage, such as herbivory or pathogen attack.

The biosynthesis begins with the oxidation of C18 unsaturated fatty acids, primarily linolenic and linoleic acids, which are abundant in plant cell membranes.[7] The key enzymes and steps are as follows:

-

Lipoxygenase (LOX) catalyzes the introduction of molecular oxygen into the fatty acid chain, forming a hydroperoxide intermediate.

-

Hydroperoxide Lyase (HPL) then cleaves this unstable intermediate into two smaller molecules: a C12 omega-oxo-acid and a C6 volatile aldehyde, such as (Z)-3-hexenal.

-

(Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal.

-

Finally, Aldehyde Dehydrogenase (ALDH) oxidizes (E)-2-hexenal to produce (2E)-2-Hexenoic acid.

This pathway is a rapid response mechanism, allowing plants to quickly release a cocktail of volatile compounds, often referred to as Green Leaf Volatiles (GLVs), which include C6 aldehydes, alcohols, and their esters.[6]

Caption: Biosynthesis of (2E)-2-Hexenoic Acid via the LOX Pathway.

Natural Occurrence and Distribution in Plants

(2E)-2-Hexenoic acid has been identified in a variety of plant species and tissues. Its concentration can vary significantly based on the plant's developmental stage, environmental conditions, and stress factors. It is a well-documented component of the aroma profile of many fruits.

| Plant Species | Plant Part | Noted Occurrence | Reference |

| Vitis vinifera | Grape | Reported as a natural constituent. | [8] |

| Fragaria spp. | Strawberry | Contributes to the characteristic fruity aroma. | [4] |

| Malus domestica | Apple | Identified as a volatile component. | [4] |

| Musa spp. | Banana | Found in the fruit's aroma profile. | [4] |

| Rubus idaeus | Raspberry | A key component of the fruit's scent. | [4] |

| Camellia sinensis | Tea Leaves | Detected during post-harvest processing. | [3][9] |

| Olea europaea | Olive | Present in virgin olive oil. | N/A |

| Mentha piperita | Peppermint | Found in peppermint oil. | [4] |

Physiological Roles in Plant Defense and Signaling

The production of (2E)-2-Hexenoic acid and other GLVs is a cornerstone of plant defense strategies. These compounds serve multiple functions:

-

Direct Defense: GLVs, including the precursor (E)-2-hexenal, possess antimicrobial and antifungal properties, directly inhibiting the growth of pathogens.[6]

-

Indirect Defense: The release of these volatiles can attract natural predators or parasitoids of the herbivores attacking the plant, a phenomenon known as "crying for help."

-

Plant-Plant Signaling: Volatiles emitted by a damaged plant can be perceived by neighboring plants, priming their defense systems for a potential upcoming attack.[6]

-

Priming of Defense Responses: Hexanoic acid, a related compound, has been shown to prime plants for a faster and stronger defense response against pathogens.[5] This priming effect involves the potentiation of the jasmonic acid (JA) signaling pathway, which is crucial for defense against necrotrophic pathogens and herbivores.[5][6] Studies have shown that treatment with hexanoic acid can lead to a more robust accumulation of defense-related compounds like JA-isoleucine upon subsequent infection.[5]

Analytical Methodologies for Research

Accurate identification and quantification of (2E)-2-Hexenoic acid in plant matrices are essential for understanding its roles. Due to its volatile nature, specialized extraction and analytical techniques are required.

Extraction of Volatile Compounds

The choice of extraction method is critical and depends on the research question—whether the focus is on emitted volatiles or the internal concentration within the tissue.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and widely used technique for analyzing volatile compounds emitted by plants.[7][10][11] It is ideal for studying the dynamic release of volatiles in response to stimuli without damaging the plant tissue.[10]

-

Solvent Extraction: For quantifying the total amount of the acid within plant tissues, traditional methods like liquid-liquid extraction or Soxhlet extraction can be employed, often followed by a derivatization step to improve chromatographic analysis.[12]

Analytical Protocol: HS-SPME Coupled with GC-MS

This protocol outlines a standard workflow for the analysis of (2E)-2-Hexenoic acid and other C6 volatiles from plant leaf tissue.

Causality Behind Choices:

-

SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is chosen for its broad range of analyte polarity, making it suitable for capturing a wide array of plant volatiles.

-

GC-MS: Gas Chromatography-Mass Spectrometry is the gold standard for separating and identifying volatile compounds.[7][10] The gas chromatograph separates the complex mixture of volatiles, and the mass spectrometer provides detailed structural information for confident identification.

-

Internal Standard: The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is crucial for accurate quantification, as it corrects for variations in extraction efficiency and injection volume.

Step-by-Step Protocol:

-

Sample Preparation:

-

Excise a precise amount of plant tissue (e.g., 100 mg of leaf material) and place it into a 20 mL headspace vial.

-

To mimic herbivory and initiate the LOX pathway, the tissue can be mechanically wounded.

-

Add an internal standard solution to the vial.

-

Immediately seal the vial with a PTFE/silicone septum cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath set to a controlled temperature (e.g., 40°C) to facilitate the release of volatiles.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of analytes.

-

-

GC-MS Analysis:

-

Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system.

-

The heat desorbs the trapped analytes onto the GC column.

-

Use a suitable GC column (e.g., a DB-5ms) and a temperature program that effectively separates the C6 compounds.

-

The mass spectrometer should be operated in full scan mode to acquire mass spectra for identification.

-

-

Data Analysis:

-

Identify (2E)-2-Hexenoic acid by comparing its retention time and mass spectrum with that of an authentic standard and by searching mass spectral libraries like NIST.

-

Quantify the compound by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard, using a previously established calibration curve.

-

Caption: HS-SPME/GC-MS Workflow for Plant Volatile Analysis.

Biological Activities and Drug Development Potential

The biological activity of (2E)-2-Hexenoic acid and related compounds extends beyond the plant kingdom, making them interesting candidates for further research and development.

-

Antimicrobial Properties: As part of the plant's innate defense, many GLVs exhibit antimicrobial activity. This suggests potential applications as natural preservatives or as leads for new antimicrobial agents.

-

Signaling in Other Organisms: The structural similarity of (2E)-2-Hexenoic acid to other fatty acids means it can potentially interact with biological pathways in animals and microbes.

-

Flavor and Fragrance Industry: Its distinct aroma profile makes it a valuable compound for the food and fragrance industries.[4]

The study of such compounds is a promising area for discovering new bioactive molecules with potential applications in medicine and agriculture.

Conclusion and Future Directions

(2E)-2-Hexenoic acid is more than just a flavor component; it is a multifunctional molecule central to plant survival and communication. Understanding its biosynthesis, distribution, and physiological roles provides critical insights into the complex chemical ecology of plants. For researchers and drug development professionals, the analytical methods detailed here offer a robust framework for exploring the vast chemical diversity of the plant kingdom and harnessing its potential for human benefit. Future research should focus on elucidating the specific receptors for GLVs in both plants and other organisms, exploring the synergistic effects of the volatile blend, and investigating the full therapeutic potential of these natural compounds.

References

-

PubChem. (n.d.). 2-Hexenoic acid, (2E)-. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010). Showing Compound (E)-2-Hexenoic acid (FDB008086). Retrieved from [Link]

-

MDPI. (2024). Volatile Organic Compounds Emitted by Flowers: Ecological Roles, Production by Plants, Extraction, and Identification. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-2-hexenoic acid. Retrieved from [Link]

-

ResearchGate. (2008). Rapid determination of C6-aldehydes in tomato plant emission by gas chromatography - Mass spectrometry and solid-phase microextraction with on-fiber derivatization. Retrieved from [Link]

-

Frontiers Media. (2022). Chemical priming of plant defense responses to pathogen attacks. Retrieved from [Link]

-

Scala, A., Mirabella, R., Mugo, C., Matsui, K., Haring, M. A., & Schuurink, R. C. (2013). E-2-hexenal promotes susceptibility to Pseudomonas syringae by activating jasmonic acid pathways in Arabidopsis. Frontiers in Plant Science, 4, 97. Retrieved from [Link]

-

ResearchGate. (2013). Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE). Retrieved from [Link]

-

NIST. (n.d.). 2-Hexenoic acid, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Scent.vn. (n.d.). 2-Hexenoic acid, (2E)- (CAS 13419-69-7). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Hexenoic acid, (2E)-. Substance Registry Services. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Extraction and Identification of Volatile Organic Compounds Emitted by Fragrant Flowers of Three Tillandsia Species by HS-SPME/GC-MS. Retrieved from [Link]

-

Frontiers Media. (2021). Metabolic Flow of C6 Volatile Compounds From LOX-HPL Pathway Based on Airflow During the Post-harvest Process of Oolong Tea. Retrieved from [Link]

-

ResearchGate. (2013). Analytical methods and strategies in the study of plant polyphenolics in clinical samples. Retrieved from [Link]

-

MDPI. (2020). Different Pathogen Defense Strategies in Arabidopsis: More than Pathogen Recognition. Retrieved from [Link]

-

MDPI. (2016). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

Sources

- 1. CAS 13419-69-7: hex-2-enoic acid | CymitQuimica [cymitquimica.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Showing Compound (E)-2-Hexenoic acid (FDB008086) - FooDB [foodb.ca]

- 4. (E)-2-hexenoic acid, 13419-69-7 [thegoodscentscompany.com]

- 5. Frontiers | Chemical priming of plant defense responses to pathogen attacks [frontiersin.org]

- 6. E-2-hexenal promotes susceptibility to Pseudomonas syringae by activating jasmonic acid pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Volatile Organic Compounds Emitted by Flowers: Ecological Roles, Production by Plants, Extraction, and Identification [mdpi.com]

- 8. 2-Hexenoic acid, (2E)- | C6H10O2 | CID 5282707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Metabolic Flow of C6 Volatile Compounds From LOX-HPL Pathway Based on Airflow During the Post-harvest Process of Oolong Tea [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Extraction and Identification of Volatile Organic Compounds Emitted by Fragrant Flowers of Three Tillandsia Species by HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Physical properties of (2E)-2-Hexenoic acid (e.g., boiling point, melting point)

This guide provides a comprehensive overview of the key physical properties of (2E)-2-Hexenoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The following sections delve into the experimentally determined and predicted values for its boiling point, melting point, solubility, density, and acid dissociation constant (pKa), supported by detailed methodologies and the underlying scientific principles.

Introduction to (2E)-2-Hexenoic Acid

(2E)-2-Hexenoic acid, also known as trans-2-Hexenoic acid, is an unsaturated carboxylic acid with the chemical formula C₆H₁₀O₂.[1] Its structure, featuring a six-carbon chain with a double bond in the trans configuration between the second and third carbon atoms, gives rise to its specific physical and chemical characteristics.[1] This compound and its derivatives are found in various natural products and are utilized as intermediates in the synthesis of pharmaceuticals and flavorings. A thorough understanding of its physical properties is paramount for its effective application and manipulation in research and development.

Core Physical Properties

The physical characteristics of a compound govern its behavior in different environments and are critical for process design, formulation development, and analytical method development. The key physical properties of (2E)-2-Hexenoic acid are summarized in the table below.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 217 °C | 760.00 mm Hg | [2][3] |

| 118 °C | 19.00 mm Hg | [4] | |

| Melting Point | 28 - 35 °C | 760.00 mm Hg | [2][3] |

| 36 - 37 °C | [5] | ||

| Solubility | Slightly soluble in water | 25 °C | [4] |

| Soluble in ethanol, ether, propylene glycol, and most fixed oils | [2] | ||

| Density | 0.965 g/mL | 25 °C | [3] |

| pKa | 4.75 | 25 °C | [5] |

| 4.80 ± 0.10 | Predicted | [3] |

Interrelation of Physical Properties

The physical properties of (2E)-2-Hexenoic acid are intrinsically linked. The presence of the carboxylic acid group allows for hydrogen bonding, which significantly influences its boiling point and solubility. The carbon chain length contributes to its hydrophobic character, affecting its solubility in nonpolar solvents. The interplay of these factors is crucial for predicting its behavior in various systems.

Caption: Interconnectivity of molecular features and physical properties of (2E)-2-Hexenoic acid.

Experimental Protocols for Property Determination

The accurate determination of physical properties relies on standardized and validated experimental procedures. The following sections outline the methodologies for measuring the boiling and melting points of (2E)-2-Hexenoic acid.

Determination of Melting Point: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining this property.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry (2E)-2-Hexenoic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Causality of Experimental Choices:

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, providing an accurate melting range.

-

Purity: The sharpness of the melting point range is an indicator of purity; impurities tend to depress and broaden the melting range.[6]

Caption: Workflow for determining the boiling point using the distillation method.

References

-

PubChem. (2E)-2-Hexenoic acid. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. (E)-2-hexenoic acid. [Link]

-

FooDB. (E)-2-Hexenoic acid. [Link]

-

Scent.vn. 2-Hexenoic acid, (2E)- (CAS 13419-69-7). [Link]

-

ChemBK. (2E)-hex-2-enoic acid. [Link]

-

SSERC. Melting point determination. [Link]

-

Cheméo. Chemical Properties of 2-Hexenoic acid, (E)- (CAS 13419-69-7). [Link]

-

PubChem. 2-Ethylhex-2-enoic acid. National Center for Biotechnology Information. [Link]

-

Stenutz. (E)-2-hexenoic acid. [Link]

-

PubChem. (2E)-hexenoate. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-hexenoic acid, (2e)- (C6H10O2). [Link]

-

University of Calgary. Melting point determination. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

EAG Laboratories. Density Determination of Solids and Liquids. [Link]

-

Michigan State University. Carboxylic Acid Reactivity. [Link]

-

NIH. Development of Methods for the Determination of pKa Values. [Link]

-

ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

-

Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

YouTube. Determination of the Melting and Boiling Points of Compounds. [Link]

Sources

An In-Depth Technical Guide to (2E)-2-Hexenoic Acid (CAS 13419-69-7) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (2E)-2-Hexenoic acid, a molecule of increasing interest in metabolic research and as a synthetic precursor in drug development. We will delve into its chemical characteristics, synthesis, biological significance, and analytical methodologies, offering insights grounded in established scientific principles and field-proven applications.

Introduction: The Emerging Profile of a Short-Chain Fatty Acid

(2E)-2-Hexenoic acid, also known as trans-2-Hexenoic acid, is a six-carbon unsaturated fatty acid. While naturally present in various fruits and food products, its significance in the laboratory extends beyond its role as a flavor and fragrance agent.[1] As a short-chain fatty acid (SCFA), it falls into a class of molecules recognized for their profound impact on host metabolism, immune function, and cellular signaling. This guide will navigate the technical landscape of (2E)-2-Hexenoic acid, providing researchers and drug development professionals with the foundational knowledge to harness its potential.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of (2E)-2-Hexenoic acid is paramount for its effective use in research and synthesis.

| Property | Value | Source(s) |

| CAS Number | 13419-69-7 | [2] |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| Appearance | White crystalline low-melting solid | [3] |

| Melting Point | 33-35 °C | [3] |

| Boiling Point | 217 °C | [3] |

| IUPAC Name | (2E)-hex-2-enoic acid | [4] |

| Synonyms | trans-2-Hexenoic acid, (E)-2-Hexenoic acid, Isohydrosorbic acid | [3][4] |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

Synthesis of (2E)-2-Hexenoic Acid: A Practical Laboratory Approach

The synthesis of (2E)-2-Hexenoic acid is most commonly achieved through a Doebner modification of the Knoevenagel condensation.[5] This reaction involves the condensation of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine.[6]

Reaction Principle

The Doebner-Knoevenagel reaction facilitates the formation of an α,β-unsaturated carboxylic acid through a three-step process:

-

Enolate Formation: The active methylene group of malonic acid is deprotonated by the basic catalyst to form an enolate.

-

Aldol-type Addition: The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (in this case, butanal).

-

Dehydration and Decarboxylation: The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which then decarboxylates upon heating to yield the final product.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of (2E)-2-Hexenoic acid via Doebner-Knoevenagel condensation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Doebner-Knoevenagel reactions.[6][7]

Materials:

-

Butanal

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve malonic acid (1.2 equivalents) in anhydrous pyridine.

-

Addition of Reactants: To this solution, add butanal (1.0 equivalent) followed by a catalytic amount of piperidine.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into an ice-cold solution of concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) to yield (2E)-2-Hexenoic acid as a white solid.

Biological Significance and Signaling Pathways

(2E)-2-Hexenoic acid, as a short-chain fatty acid, is poised to interact with key metabolic and inflammatory signaling pathways. The primary mediators of SCFA signaling are the G protein-coupled receptors (GPCRs), specifically Free Fatty Acid Receptor 2 (FFA2 or GPR43) and Free Fatty Acid Receptor 3 (FFA3 or GPR41).[8][9]

The Role of FFA2 and FFA3 Receptors

FFA2 and FFA3 are activated by SCFAs of varying chain lengths.[10] Activation of these receptors initiates downstream signaling cascades that can modulate a range of cellular responses.

-

FFA2 (GPR43): This receptor is known to couple to both Gαi/o and Gαq/11 proteins.[8] Its activation can lead to the inhibition of adenylyl cyclase (decreasing cAMP), mobilization of intracellular calcium, and activation of the ERK1/2 and p38 MAPK pathways. FFA2 is highly expressed in immune cells, adipocytes, and the gut.[8]

-

FFA3 (GPR41): This receptor primarily couples to Gαi/o, leading to the inhibition of adenylyl cyclase.[9] It is found in the peripheral nervous system, adipose tissue, and pancreatic β-cells.

Signaling Pathway Diagram

Caption: Simplified signaling pathways of short-chain fatty acids via FFA2 and FFA3 receptors.

Potential Therapeutic Implications

-

Metabolic Diseases: The activation of FFA2 in adipocytes has been shown to inhibit lipolysis, suggesting a role for SCFAs in regulating fat storage and energy expenditure.[8] This positions (2E)-2-Hexenoic acid as a potential tool for studying obesity and type 2 diabetes.

-

Inflammation: FFA2 is highly expressed in neutrophils and other immune cells. Its activation can modulate inflammatory responses, although the effects can be context-dependent. This suggests that (2E)-2-Hexenoic acid could be investigated for its anti-inflammatory properties.[11]

Role in Drug Development: A Synthon for Antitumor Agents

A significant application of (2E)-2-Hexenoic acid in drug development is its use as a synthetic intermediate, or synthon, for the creation of novel therapeutic agents. Notably, it has been employed in the synthesis of dehydroepiandrosterone (DHEA) derivatives with potential antitumor activity.[12][13]

Synthesis of Dehydroepiandrosterone Derivatives

Research has shown that esterifying DHEA with various carboxylic acids can lead to compounds with enhanced cytotoxic effects on cancer cell lines.[12] In these syntheses, (2E)-2-Hexenoic acid can be activated (e.g., to its acyl chloride or by using coupling agents like DCC) and then reacted with the hydroxyl group of DHEA to form the corresponding ester derivative. The resulting compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines, including ovarian (ES-2), lung (A549), and liver (HepG2) cancer cells.[12][14]

Rationale for Use in Drug Design

The incorporation of the α,β-unsaturated carbonyl moiety from (2E)-2-Hexenoic acid into the DHEA scaffold can be a strategic choice in drug design. This functional group can act as a Michael acceptor, potentially enabling covalent interactions with biological nucleophiles in target proteins, which can lead to irreversible inhibition and enhanced potency.

Analytical Methodologies

Robust analytical methods are crucial for the characterization, quantification, and study of (2E)-2-Hexenoic acid in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like SCFAs.

Protocol Outline for GC-MS Analysis:

-

Sample Preparation:

-

Extraction: For biological samples (e.g., plasma, cell culture media), acidify the sample with an acid like HCl and extract the protonated SCFAs into an organic solvent such as methyl tert-butyl ether (MTBE).

-

Derivatization (Optional but Recommended): To improve chromatographic properties and sensitivity, derivatize the carboxylic acid group. A common method is esterification, for example, using isobutyl chloroformate/isobutanol.[15]

-

-

GC-MS Parameters:

-

Column: A polar column, such as a DB-FFAP (Free Fatty Acid Phase) column, is recommended for good peak shape.[3]

-

Injector: Splitless injection is often used for trace analysis.

-

Oven Program: A temperature gradient is employed to separate the SCFAs based on their boiling points. A typical program might start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 200-240°C).

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

-

-

Quantification: Use of a stable isotope-labeled internal standard (e.g., deuterated hexanoic acid) is highly recommended for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative to GC, particularly when derivatization is to be avoided.

Protocol Outline for HPLC Analysis:

-

Sample Preparation:

-

Minimal sample preparation is often required. For biological samples, protein precipitation followed by centrifugation and filtration is a common first step.

-

-

HPLC Parameters:

-

Column: A reverse-phase C18 column is typically used.[16]

-

Mobile Phase: An acidic mobile phase (e.g., water/acetonitrile with a small amount of phosphoric or formic acid) is essential to ensure the carboxylic acid is in its protonated form for good retention and peak shape.[16]

-

Detector: A UV detector set at a low wavelength (e.g., 210 nm) can be used for detection. A photodiode array (PDA) detector can provide additional spectral information.[17]

-

-

Quantification: An external standard calibration curve is typically used for quantification.

Experimental Workflow: From Synthesis to Biological Evaluation

The following workflow outlines a comprehensive experimental plan for a researcher interested in investigating the biological activity of (2E)-2-Hexenoic acid.

Sources

- 1. (E)-2-hexenoic acid, 13419-69-7 [thegoodscentscompany.com]

- 2. 2-Hexenoic acid, (E)- [webbook.nist.gov]

- 3. Cas 13419-69-7,trans-2-Hexenoic acid | lookchem [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. scholars.fhsu.edu [scholars.fhsu.edu]

- 8. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]

- 9. Sci-Hub: Short chain fatty acids and their receptors: new metabolic targets [sci-hub.box]

- 10. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and antitumor activity of dehydroepiandrosterone derivatives on Es-2, A549, and HepG2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. Design and Synthesis of Novel Dehydroepiandrosterone Analogues as Potent Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. trans-2-Hexenoic acid synthesis - chemicalbook [chemicalbook.com]

- 16. Separation of 2-Hexenoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. Design and Synthesis of Novel Dehydroepiandrosterone Analogues as Potent Antiproliferative Agents [mdpi.com]

Foreword: Understanding the Utility of a C6 Carboxylic Acid

An In-Depth Technical Guide to (E)-Hex-2-enoic Acid

(E)-Hex-2-enoic acid, commonly known in the field as trans-2-Hexenoic acid, represents a fascinating and highly versatile C6 unsaturated fatty acid. Its utility extends far beyond its deceptively simple structure. The strategic placement of a trans-configured double bond adjacent to the carboxyl functional group imparts a unique reactivity and specific sensory profile, making it an indispensable tool for researchers and developers in diverse fields. This guide is structured to provide not just the fundamental data but the underlying scientific rationale for its synthesis, characterization, and application, reflecting a synthesis of established knowledge and practical, field-proven insights.

Part 1: Chemical Identity and Nomenclature

A precise understanding of a compound's identity is the bedrock of reproducible science. (E)-Hex-2-enoic acid is identified by a variety of names across different contexts, from regulatory filings to historical literature.

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2E)-hex-2-enoic acid [1][2][3]. The "(2E)" designation is critical, specifying the trans geometry of the substituents on the double bond located at the second carbon position.

Common Synonyms and Identifiers: A multitude of synonyms are used in commercial and academic literature, and recognizing them is key to a comprehensive literature search.

For unambiguous identification in procurement and regulatory processes, the Chemical Abstracts Service (CAS) Registry Number is the industry standard.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];

} enddot Caption: Structure of (E)-Hex-2-enoic Acid.

Part 2: Physicochemical Properties

The physical and chemical characteristics of a molecule dictate its behavior in various systems, from reaction vessels to biological matrices. These properties are essential for method development, formulation, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [4][5][7] |

| Molecular Weight | 114.14 g/mol | [4][5][7] |

| Appearance | Colorless to light yellow liquid or white solid/powder. | [7][8] |

| Melting Point | 29 - 35 °C (lit.) | [5][7] |

| Boiling Point | 216 - 218 °C (lit.) | [5][7] |

| Density | 0.965 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.438 (lit.) | [5] |

| Solubility | Insoluble in water; Soluble in alcohol. | [8] |

| Odor Profile | Pleasant, fatty, fruity, green, herbal. | [5][9][10] |

| Vapor Density | >1 (vs air) | [11] |

| Flash Point | >93.3 °C (>200 °F) Closed Cup | [12] |

Insight: The melting point hovering around room temperature (29-35 °C) is a critical handling parameter. Depending on the ambient temperature, the material may exist as a solid, a liquid, or a semi-solid slush, which can affect accurate measurement and dispensing. It is often advisable to gently warm the entire container to ensure homogeneity before sampling.

Part 3: Synthesis Pathway and Mechanistic Considerations

From a process development standpoint, a reliable and scalable synthesis is paramount. The most cited laboratory and industrial synthesis for α,β-unsaturated acids like trans-2-Hexenoic acid is a variant of the Knoevenagel condensation .

This specific reaction involves the condensation of butyraldehyde (butanal) with malonic acid.[5][13] The choice of these starting materials is strategic: butyraldehyde provides the propyl group and one of the double-bonded carbons, while malonic acid provides the carboxylic acid moiety and the second double-bonded carbon.

Reaction Mechanism: The reaction typically proceeds in the presence of a basic catalyst, such as pyridine or piperidine.

-

Deprotonation: The basic catalyst abstracts an acidic α-proton from malonic acid to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The malonic acid enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyraldehyde.

-

Aldol Addition: This attack forms an intermediate β-hydroxy dicarboxylic acid.

-

Dehydration & Decarboxylation: Under the reaction conditions (often with heating), this intermediate readily undergoes dehydration (loss of a water molecule) to form a double bond. The resulting product, a substituted malonic acid, then decarboxylates (loses CO₂) to yield the final (E)-Hex-2-enoic acid product. The trans isomer is generally the thermodynamically favored product.

Part 4: Core Applications and Field Insights

The unique molecular features of (E)-Hex-2-enoic acid—a six-carbon chain, a reactive double bond, and a carboxylic acid group—drive its use across several industries.

Flavor & Fragrance Industry

This is arguably the most significant application area. The compound is valued for imparting green, fatty, and fruity notes.[9][10] It is naturally found in fruits like apples and bananas.[10]

-

Expertise Insight: The "trans" configuration is crucial for its distinct sensory profile. The cis-isomer, while structurally similar, has a different, often less desirable odor. In formulations, it is used to build natural-smelling fruit profiles (e.g., apple, guava, berries) and can add a sharp, fresh top note in perfumery.[10] It is recognized as a flavoring agent by regulatory bodies like the FDA and JECFA.[3]

Polymer and Materials Science

The terminal double bond makes (E)-Hex-2-enoic acid a valuable monomer or co-monomer in polymer synthesis.

-

Expertise Insight: Its incorporation into a polymer backbone can enhance properties like flexibility and film-forming capabilities.[10] The carboxylic acid group provides a site for further modification, such as esterification, to create a wide range of specialty plasticizers and copolymers.[10] For instance, it has been explored as a solvent additive to engineer nanomorphology in polymer-based solar cells.

Pharmaceutical and Biochemical Research

(E)-Hex-2-enoic acid serves as a versatile building block for more complex, biologically active molecules.

-

Trustworthiness Insight: Its use as a chemical intermediate in the synthesis of potential antitumor dehydroepiandrosterone derivatives and phosphatase 1B inhibitors has been reported.[4][5][10] This highlights its role as a reliable starting material for creating novel therapeutic candidates. In biochemical studies, it can be used to investigate metabolic pathways and enzyme functionality.[7][10]

Part 5: Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

A self-validating protocol is essential for ensuring the quality and consistency of any chemical reagent. The purity of (E)-Hex-2-enoic acid is typically confirmed by Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and reliable method for volatile compounds.

Objective: To determine the purity of a supplied batch of (E)-Hex-2-enoic acid.

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 50 mg of certified (E)-Hex-2-enoic acid reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent (e.g., HPLC-grade Methanol or Dichloromethane). This is your stock standard.

-

Prepare a working standard by diluting the stock standard 1:10 with the same solvent.

-

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the test sample of (E)-Hex-2-enoic acid into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the same solvent used for the standard.

-

Prepare a working sample by diluting the sample stock 1:10.

-

-

GC-FID Instrumentation and Conditions:

-

Column: A mid-polarity column, such as a DB-WAX or FFAP (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended to provide good peak shape for the carboxylic acid.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Final Hold: Hold at 220 °C for 5 minutes.

-

-

Injector: 230 °C, Split mode (e.g., 50:1 split ratio).

-

Detector (FID): 250 °C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injection Volume: 1 µL.

-

-

Analysis Sequence:

-

Inject a solvent blank to ensure no system contamination.

-

Inject the working standard multiple times (e.g., n=5) to establish system suitability (checking for retention time stability and peak area reproducibility, e.g., <%2 RSD).

-

Inject the working sample.

-

-

Data Analysis:

-

Integrate all peaks in the sample chromatogram.

-

Calculate the purity by area percent:

-

Purity (%) = (Area of trans-2-Hexenoic acid peak / Total area of all peaks) * 100

-

-

Self-Validation Check: The protocol's validity is confirmed by the system suitability results. If the retention time and peak area of the standard are not highly reproducible, the results for the unknown sample cannot be considered trustworthy. The peak shape should also be monitored; significant tailing may indicate a need for column maintenance or derivatization of the acidic sample.

Part 6: Safety, Handling, and Storage

Authoritative grounding for safety is non-negotiable. Based on Safety Data Sheets (SDS), (E)-Hex-2-enoic acid is classified as a corrosive substance.

Hazard Identification:

-

GHS Classification: Skin Corrosion 1B, Eye Damage 1.[6]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[8] It may also be corrosive to metals (H290).[8]

Precautionary Measures & PPE:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust or mist.[6][8] Wash skin thoroughly after handling.[6][8]

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[6][8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][8]

Storage:

-

Store in a tightly closed, corrosion-resistant container in a dry, well-ventilated place.[8][15]

-

Some suppliers recommend refrigerated storage (2-8°C) under an inert gas, as the compound can be sensitive to air and light.[8]

References

-

Zhengzhou Yibang. (n.d.). Trans-2-hexenoic Acid. Retrieved from [Link]

-

ContaminantDB. (2016). trans-2-hexenoic acid (chem005969). Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, Trans-2-hexenoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282707, 2-Hexenoic acid, (2E)-. Retrieved from [Link]

-

Advanced Biotech. (2025). Safety Data Sheet. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1191-04-4,TRANS-2-HEXENOIC ACID. Retrieved from [Link]

Sources

- 1. ContaminantDB: TRANS-2-HEXENOIC ACID [contaminantdb.ca]

- 2. pschemicals.com [pschemicals.com]

- 3. 2-Hexenoic acid, (2E)- | C6H10O2 | CID 5282707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. trans-2-Hexenoic acid | 13419-69-7 [chemicalbook.com]

- 6. aurochemicals.com [aurochemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. trans-2-Hexenoic Acid | 13419-69-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. aromaticochem.com [aromaticochem.com]

- 10. Trans-2-hexenoic Acid (13419-69-7) | Bulk Supplier In India [chemicalbull.com]

- 11. Cas 1191-04-4,TRANS-2-HEXENOIC ACID | lookchem [lookchem.com]

- 12. vigon.com [vigon.com]

- 13. trans-2-Hexenoic acid synthesis - chemicalbook [chemicalbook.com]

- 14. trans-2-Hexenoic acid - Safety Data Sheet [chemicalbook.com]

- 15. prod.adv-bio.com [prod.adv-bio.com]

Unraveling the Identity and History of Isohydrosorbic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of isohydrosorbic acid, a compound whose identity is rooted in the annals of 19th-century organic chemistry. Through a comprehensive review of historical and modern chemical literature, this document clarifies that "isohydrosorbic acid" is a historical, trivial name for hex-2-enoic acid . We will trace the lineage of its discovery, explore the evolution of its synthesis, and detail the analytical methods that have defined its chemical character. This guide will further provide detailed experimental protocols and discuss the broader context of unsaturated acid chemistry, offering valuable insights for researchers in organic synthesis and drug development.

Introduction: The Challenge of Historical Chemical Nomenclature

In the landscape of modern chemistry, systematic nomenclature, as established by the International Union of Pure and Applied Chemistry (IUPAC), provides a clear and unambiguous language for identifying chemical compounds. However, the historical literature is replete with "trivial" names, often derived from the natural source of a compound or a perceived structural relationship. These historical monikers can present a significant challenge to contemporary researchers attempting to trace the origins of a particular molecule. "Isohydrosorbic acid" is a prime example of such a historical naming convention.

Our investigation reveals that this name is a synonym for hex-2-enoic acid. The name itself offers clues to its origin: "hydrosorbic acid" was a name given to 3-hexenoic acid, and the prefix "iso-" was historically used to denote an isomer of a known compound. This guide will therefore focus on the well-documented history of hex-2-enoic acid, while also addressing the etymology of its more obscure synonym.

The Discovery and Early Characterization of Hex-2-enoic Acid

The story of hex-2-enoic acid is intrinsically linked to the broader exploration of unsaturated carboxylic acids in the mid-to-late 19th century. Pioneering chemists of this era, through meticulous experimentation with natural products and the development of novel synthetic methods, laid the groundwork for our understanding of this class of compounds.

While it is difficult to pinpoint a single "discoverer" of hex-2-enoic acid due to the evolving understanding of isomerism and the use of various non-systematic names, the work of German chemist Rudolph Fittig and his contemporaries on the oxidation of unsaturated hydrocarbons and the condensation reactions of aldehydes and ketones was instrumental. These early investigations often produced mixtures of isomeric acids, and the subsequent separation and characterization of these products were monumental tasks.

Early characterization methods were limited to elemental analysis, melting and boiling point determination, and simple chemical reactions to probe the nature of the unsaturation, such as addition reactions with halogens. The determination of the exact position of the double bond was a significant challenge, relying on degradative oxidation methods.

The Evolution of Synthesis: From Classical Methods to Modern Strategies

The synthesis of hex-2-enoic acid has evolved significantly from the classical methods of the 19th century to the highly selective and efficient strategies employed today.

Classical Synthetic Approaches

Early syntheses of hex-2-enoic acid and its isomers often relied on condensation reactions. A common approach involved the Perkin reaction or similar base-catalyzed condensations of butanal (butyraldehyde) with malonic acid or its derivatives, followed by decarboxylation.

Experimental Protocol: A Classical Malonic Acid Synthesis of trans-2-Hexenoic Acid

This protocol is a generalized representation of a classical approach and should be adapted with modern safety and analytical techniques.

Materials:

-

Butanal (Butyraldehyde)

-

Malonic Acid

-

Pyridine (as catalyst and solvent)

-

Diethyl ether (for extraction)

-

Hydrochloric acid (for acidification)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid in an excess of pyridine.

-

Slowly add butanal to the solution while stirring.

-

Heat the reaction mixture under reflux for several hours to drive the condensation and decarboxylation.

-

After cooling, pour the reaction mixture into a beaker containing ice and water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude hex-2-enoic acid.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

Filter the solution and remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Pyridine: Acts as both a basic catalyst to deprotonate the malonic acid and as a solvent to homogenize the reaction mixture.

-

Reflux: Provides the necessary energy to overcome the activation barrier for both the condensation and the subsequent decarboxylation steps.

-

Acidification: Protonates the carboxylate salt formed in the basic reaction medium, leading to the precipitation of the less soluble carboxylic acid.

-

Extraction with Diethyl Ether: Hex-2-enoic acid has good solubility in diethyl ether, allowing for its separation from the aqueous phase.

-

Distillation under Reduced Pressure: Lowers the boiling point of the acid, preventing potential decomposition or polymerization at higher temperatures.

Modern Synthetic Methodologies

Contemporary organic synthesis offers a plethora of methods for the stereoselective synthesis of trans-2-hexenoic acid, which is often the more stable and desired isomer. These methods provide greater control over the geometry of the double bond and often result in higher yields and purity.

One prominent modern method is the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification. The HWE reaction, in particular, is renowned for its high E-selectivity in the formation of α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acid.

Experimental Workflow: Horner-Wadsworth-Emmons Synthesis of (E)-Hex-2-enoic Acid

This workflow outlines the key steps in a modern, stereoselective synthesis.

Caption: Horner-Wadsworth-Emmons synthesis of (E)-Hex-2-enoic Acid.

Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of a compound's identity relies on the detailed analysis of its physical and chemical properties.

| Property | Value |

| IUPAC Name | Hex-2-enoic acid |

| Synonyms | Isohydrosorbic Acid, (E)-2-Hexenoic acid, trans-2-Hexenoic acid |

| CAS Number | 13419-69-7 ((E)-isomer) |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | -10 °C ((E)-isomer) |

| Boiling Point | 217 °C at 760 mmHg ((E)-isomer) |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

Modern spectroscopic techniques provide unambiguous structural elucidation of hex-2-enoic acid.

-

Infrared (IR) Spectroscopy: Key absorptions include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and a C=C stretch (around 1650 cm⁻¹). The trans isomer will also show a characteristic out-of-plane C-H bend at approximately 970 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a detailed map of the proton environments. For the trans isomer, the vinyl protons will appear as multiplets in the downfield region (typically 5.5-7.5 ppm) with a large coupling constant (J ≈ 15 Hz), which is diagnostic of the trans geometry.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show distinct signals for the carboxyl carbon (around 170 ppm), the two sp² hybridized carbons of the double bond (around 120-150 ppm), and the sp³ hybridized carbons of the alkyl chain.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z 114, along with characteristic fragmentation patterns corresponding to the loss of water and parts of the alkyl chain.

Conclusion: From Historical Obscurity to Modern Utility